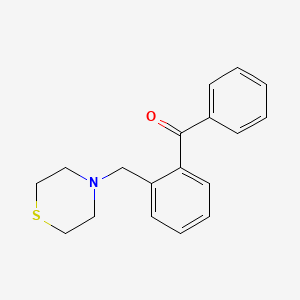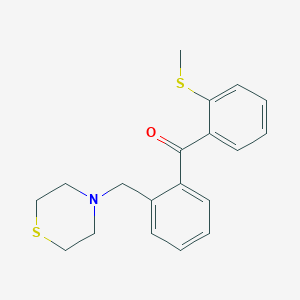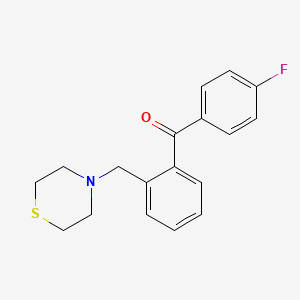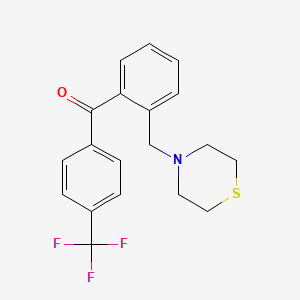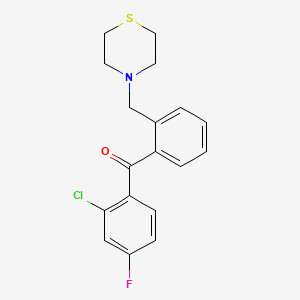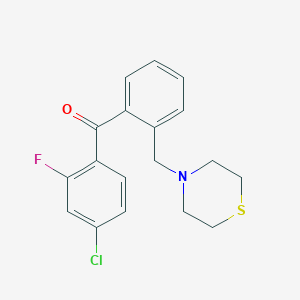
1-(3,4-Difluorophenyl)-3-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Difluorophenyl)-3-phenylpropan-1-one, also known as 1-(3,4-difluorophenyl)propan-1-one, is an organofluorine compound with a wide range of potential applications in the fields of chemistry, medicine, and materials science. The compound has been studied extensively in the laboratory and is known to possess a variety of biochemical and physiological effects.
科学的研究の応用
Photocyclization in Organic Synthesis
1-(3,4-Difluorophenyl)-3-phenylpropan-1-one has been studied in the context of photocyclization reactions. For instance, 2-chloro-1,3-diphenylpropan-1,3-dione and related compounds undergo cyclization to flavones when exposed to photochemical conditions (Košmrlj & Šket, 2007).
Structural Studies in Organic Chemistry
The compound has also been subject of structural studies, such as tautomerism and conformation analysis of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, contributing to a deeper understanding of molecular structure and behavior in different phases (Cunningham, Lowe, & Threadgill, 1989).
Reactions of Secondary Benzyl Alcohols
Studies have explored the acid-catalyzed reactions of secondary benzyl alcohols, like 1-(3,4-Dimethoxyphenyl)propan-1-01, leading to various reaction products and providing insights into the reactivity and stability of these compounds under different conditions (Clark‐Lewis & Nair, 1967).
Oxidation of Acetylenic Hydrocarbons
Research has also involved examining the oxidation of related hydrocarbons to understand the formation of α-dicarbonyl compounds as intermediates. This contributes to our understanding of chemical reactions and the formation of various by-products in organic synthesis (Rao & Pritzkow, 1987).
Radical Formation in Photolysis
The study of alkyl radicals containing two different beta-leaving groups has shed light on the formation of olefin cation radicals and the products formed from these radicals under specific conditions (Bales et al., 2001).
作用機序
Target of Action
The primary target of 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one is the Dopamine D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including reward, addiction, and movement.
Mode of Action
This compound acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the downstream effects of dopamine signaling.
Biochemical Pathways
It is known that the compound’s antagonistic action on the dopamine d2 receptor can influence thedopaminergic pathways in the brain, potentially affecting processes such as mood regulation, reward, and motor control .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the widespread role of dopamine signaling in the brain. By blocking the Dopamine D2 receptor, the compound could potentially influence a range of neurological processes, from motor control to mood regulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the presence of other drugs, the physiological state of the individual, and genetic factors that can affect drug metabolism and response . .
生化学分析
Biochemical Properties
1-(3,4-Difluorophenyl)-3-phenylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonyl reductase enzymes, which are involved in the reduction of ketones to alcohols . This interaction is crucial for its role in the synthesis of certain pharmaceutical compounds. Additionally, this compound may also interact with other proteins and enzymes involved in metabolic pathways, influencing their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can induce apoptosis in cancer cells by affecting the phosphorylation and distribution of focal adhesion kinase, thereby inhibiting cell adhesion and migration . This suggests its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux . Additionally, it can induce changes in gene expression, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that the compound remains stable under certain conditions, but may degrade over time when exposed to specific environmental factors . Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can influence the levels of metabolites and the overall metabolic flux within cells, affecting various biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules and exerts its effects in the correct cellular context.
特性
IUPAC Name |
1-(3,4-difluorophenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLRWGBCQIUDBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643997 |
Source


|
| Record name | 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898788-90-4 |
Source


|
| Record name | 1-(3,4-Difluorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1327321.png)
![3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1327322.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-fluorobenzophenone](/img/structure/B1327323.png)
![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone](/img/structure/B1327324.png)
![2,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327328.png)
![Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1327331.png)
